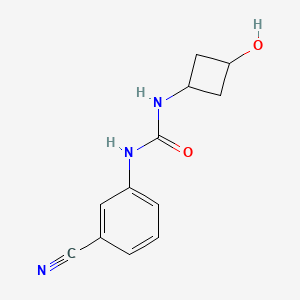![molecular formula C11H11ClN2O B7582352 4-Chloro-2-[3-(hydroxymethyl)azetidin-1-yl]benzonitrile](/img/structure/B7582352.png)
4-Chloro-2-[3-(hydroxymethyl)azetidin-1-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-[3-(hydroxymethyl)azetidin-1-yl]benzonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as AZD-8931 and belongs to the class of EGFR (epidermal growth factor receptor) inhibitors.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-[3-(hydroxymethyl)azetidin-1-yl]benzonitrile involves the inhibition of EGFR activity. EGFR is a transmembrane receptor that is involved in various cellular processes such as cell growth, proliferation, and differentiation. Overexpression of EGFR is commonly observed in many types of cancer, and it is associated with poor prognosis. Inhibition of EGFR activity can lead to the inhibition of cancer cell growth and proliferation.
Biochemical and physiological effects:
In addition to its potential applications in cancer treatment, 4-Chloro-2-[3-(hydroxymethyl)azetidin-1-yl]benzonitrile has been shown to have other biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases. It has also been shown to inhibit the activity of the enzyme aldose reductase, which is involved in diabetic complications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Chloro-2-[3-(hydroxymethyl)azetidin-1-yl]benzonitrile in lab experiments is its specificity for EGFR inhibition. This compound has been shown to selectively inhibit EGFR activity without affecting other related receptors such as HER2 and HER3. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 4-Chloro-2-[3-(hydroxymethyl)azetidin-1-yl]benzonitrile. One direction is to investigate its potential applications in other types of cancer such as lung cancer and pancreatic cancer. Another direction is to investigate its potential applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, future studies can investigate the combination of 4-Chloro-2-[3-(hydroxymethyl)azetidin-1-yl]benzonitrile with other cancer drugs to enhance their efficacy. Finally, future studies can investigate the development of more soluble derivatives of this compound to improve its bioavailability and efficacy.
Méthodes De Synthèse
The synthesis of 4-Chloro-2-[3-(hydroxymethyl)azetidin-1-yl]benzonitrile involves several steps. The first step is the protection of the hydroxyl group of 3-aminopropanol using tert-butyldimethylsilyl chloride (TBDMS-Cl) to obtain the protected intermediate. The second step involves the reaction of the protected intermediate with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate to obtain the final product, 4-Chloro-2-[3-(hydroxymethyl)azetidin-1-yl]benzonitrile.
Applications De Recherche Scientifique
4-Chloro-2-[3-(hydroxymethyl)azetidin-1-yl]benzonitrile has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of EGFR, which is overexpressed in many types of cancer. Inhibition of EGFR activity can lead to the inhibition of cancer cell growth and proliferation. Several studies have also shown that 4-Chloro-2-[3-(hydroxymethyl)azetidin-1-yl]benzonitrile can enhance the efficacy of other cancer drugs such as cisplatin and gemcitabine.
Propriétés
IUPAC Name |
4-chloro-2-[3-(hydroxymethyl)azetidin-1-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-10-2-1-9(4-13)11(3-10)14-5-8(6-14)7-15/h1-3,8,15H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHLQURFZMNNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC(=C2)Cl)C#N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-(2,4-dichlorophenyl)ethyl]-2-pyrrolidin-3-ylacetamide](/img/structure/B7582323.png)

![4-[3-(Hydroxymethyl)azetidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7582345.png)
![(4-chloro-1H-pyrrol-2-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B7582355.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-pyrazol-1-ylpropan-1-one](/img/structure/B7582357.png)
![2-(3-fluorophenoxy)-N-[(3-hydroxycyclobutyl)methyl]-N-methylpropanamide](/img/structure/B7582361.png)
